4-(2-Tetrahydropyranyloxy)phenylboronic acid
Overview
Description
4-(2-Tetrahydropyranyloxy)phenylboronic acid (THPOPBA) is a boronic acid that can be used in organic synthesis and as a reagent in a variety of scientific research applications. It is an important reagent in the synthesis of heterocyclic compounds, and it is also used as a catalyst in cross-coupling reactions. THPOPBA is a versatile reagent that can be used in a variety of synthetic and research applications.
Scientific Research Applications
Catalyst in Synthesis of Tetrahydrobenzo[b]pyrans : Phenylboronic acid has been used as a non-toxic catalyst for the efficient and rapid synthesis of tetrahydrobenzo[b]pyrans. This method offers advantages like operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).
Carbohydrate Chemistry Applications : In carbohydrate chemistry, phenylboronic acid is used to condense with diols to form cyclic esters. These esters are useful in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Dehydrative Amidation Catalyst : It is an effective catalyst for dehydrative amidation between carboxylic acids and amines, particularly useful for α-dipeptide synthesis (Wang et al., 2018).
Supramolecular Assembly Design : Phenylboronic and 4-methoxyphenylboronic acids have been used in the design and synthesis of supramolecular assemblies, utilizing hydrogen bonds between hetero N-atoms and -B(OH)2 (Pedireddi et al., 2004).
Two-Photon Imaging and Photodynamic Therapy : Phenylboronic acid-functionalized pyrene derivatives have been synthesized for specific and efficient imaging of sialic acid on living cells. These compounds also have applications in photodynamic therapy (Li et al., 2021).
Recognition and Separation of Polyol Compounds : Phenylboronic acid and its derivatives form reversible complexes with polyol compounds, which include saccharides, glycolipids, and glycoproteins. This property is exploited in the recognition, separation, and detection of these compounds, with potential in self-regulated insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006).
Self-Assembled Nanoparticles for Insulin Delivery : Phenylboronic acid derivatives have been used to form stable nanoparticles for nasal delivery of insulin. These nanoparticles have shown non-cytotoxicity and potential as carriers for peptide and protein drugs (Cheng et al., 2012).
Anion Recognition Properties : Phenylboronic acids can act as Brønsted acid type receptors through hydrogen bonding and as Lewis acid type receptors forming tetrahedral adducts with certain anions. This property is useful in sensing anions optically (Martínez-Aguirre & Yatsimirsky, 2015).
Safety and Hazards
The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
4-(2-Tetrahydropyranyloxy)phenylboronic acid is primarily used as a reagent in the synthesis of diclhoroacetamide analogs . These analogs have been found to display high anti-cancer activity . Therefore, the primary targets of this compound can be inferred to be the cancer cells that are affected by the diclhoroacetamide analogs.
Mode of Action
It is known that the compound is used in the synthesis of diclhoroacetamide analogs . These analogs interact with cancer cells, leading to their destruction and thus exhibiting anti-cancer activity .
Biochemical Pathways
Given its role in the synthesis of diclhoroacetamide analogs, it can be inferred that the compound indirectly affects the biochemical pathways associated with cancer cell proliferation and survival .
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the synthesis of diclhoroacetamide analogs that display high anti-cancer activity . These analogs interact with cancer cells, leading to their destruction .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is often covalent, with the boronic acid forming a cyclic ester with the diol group .
Cellular Effects
Given its use in the synthesis of diclhoroacetamide analogs with anti-cancer activity , it may indirectly influence cell function, gene expression, and cellular metabolism through these compounds .
Molecular Mechanism
Boronic acids are known to form covalent bonds with diol-containing biomolecules, which could potentially lead to enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
[4-(oxan-2-yloxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMCZRNMYQQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407551 | |
Record name | {4-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
182281-01-2 | |
Record name | {4-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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